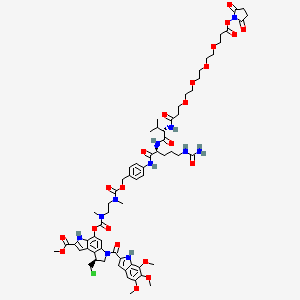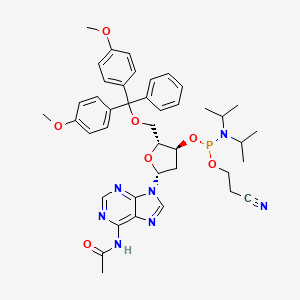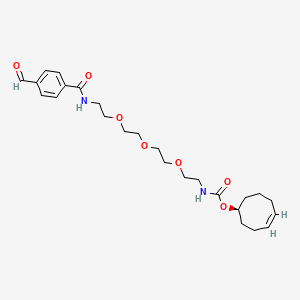![molecular formula C21H22F2N2O B11931706 2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KSP-IA, also known as compound 17, is a potent inhibitor of the kinesin spindle protein. Kinesin spindle protein is a member of the kinesin superfamily of microtubule-based motors that play a critical role in mitosis by mediating centrosome separation and bipolar spindle assembly and maintenance. KSP-IA inhibits cell mitosis by targeting kinesin spindle protein, leading to cell cycle arrest and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
KSP-IA is synthesized through a series of chemical reactions involving the formation of 2,4-diaryl-2,5-dihydropyrrole inhibitors. The synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield .
Industrial Production Methods
The industrial production of KSP-IA involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps to isolate the compound and ensure its high purity for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
KSP-IA undergoes several types of chemical reactions, including:
Oxidation: KSP-IA can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KSP-IA can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
KSP-IA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of kinesin spindle protein in cell division and mitosis.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of novel anticancer drugs and other therapeutic agents.
Mécanisme D'action
KSP-IA exerts its effects by inhibiting the activity of kinesin spindle protein, leading to the disruption of centrosome separation and bipolar spindle assembly during mitosis. This inhibition results in cell cycle arrest at the mitotic phase, formation of monoastral microtubule arrays, and ultimately, cell death through apoptosis. The molecular targets and pathways involved include the activation of the spindle assembly checkpoint and mitotic slippage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monastrol: The first small molecule inhibitor of kinesin spindle protein, discovered using a phenotype-based assay.
SCH 2047069: A potent kinesin spindle protein inhibitor with oral bioavailability and the ability to cross the blood-brain barrier.
Uniqueness of KSP-IA
KSP-IA is unique due to its high potency and specificity as a kinesin spindle protein inhibitor. It has an IC50 value of 3.6 nM, making it one of the most effective inhibitors in its class. Additionally, KSP-IA’s ability to induce apoptosis through caspase-dependent pathways and its potential for therapeutic applications in cancer treatment highlight its significance in scientific research and drug development .
Propriétés
Formule moléculaire |
C21H22F2N2O |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3 |
Clé InChI |
GNFWJCGIZJCASB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)





![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)




![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)
